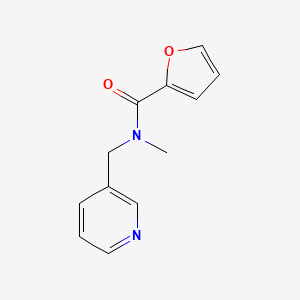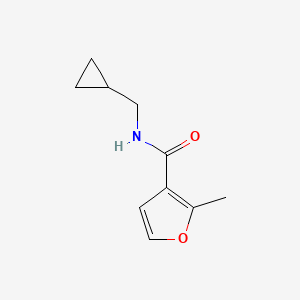
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as DFP, is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among researchers due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been shown to produce a variety of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce changes in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also produces consistent and reliable results in experiments. However, it is important to note that 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a controlled substance and must be handled with care to ensure safety.
Orientations Futures
There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the long-term effects of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one use, as well as its potential for abuse and addiction.
In conclusion, 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been found to possess a variety of pharmacological properties and interacts with various neurotransmitter systems in the brain. While it has several advantages for use in lab experiments, it is important to handle it with care due to its controlled substance status. There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, including further studies on its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the reductive amination reaction. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with methylamine and formaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including stimulant, euphoric, and empathogenic effects. It has also been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-3-2-8-18(10-11)15(19)7-5-12-4-6-13(16)14(17)9-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQZOTWCGJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)



![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)


![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)

